2-(4-chlorophenyl)butan-2-amine
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Overview
Description
2-(4-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN. It is a chiral compound that can exist in two enantiomeric forms, R and S. This compound is commonly used in scientific research as a starting material for the synthesis of various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)butan-2-amine typically involves the reaction of 4-chlorobenzyl cyanide with a suitable amine under specific conditions. One common method is the reductive amination of 4-chlorobenzyl cyanide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary amines or other reduced products using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines or other reduced products.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)butan-2-amine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorophenyl)butan-2-amine can be compared with other similar compounds such as:
2-(4-Bromophenyl)butan-2-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2-(4-Fluorophenyl)butan-2-amine: Contains a fluorine atom, which affects its chemical behavior and biological activity.
2-(4-Methylphenyl)butan-2-amine: Has a methyl group, resulting in different steric and electronic effects.
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
CAS No. |
87649-89-6 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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